molecular formula C15H19BrN2O2 B5477763 1-(4-ALLYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE

Cat. No.: B5477763
M. Wt: 339.23 g/mol
InChI Key: DSKMGIDYQLIRQU-UHFFFAOYSA-N
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Description

“1-allyl-4-[(2-bromophenoxy)acetyl]piperazine” is a chemical compound with the molecular formula C15H20BrN2O2 . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there isn’t specific information on the synthesis of “1-allyl-4-[(2-bromophenoxy)acetyl]piperazine”, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-allyl-4-[(2-bromophenoxy)acetyl]piperazine” would likely involve a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to one of the nitrogen atoms would be an allyl group (a carbon chain of three atoms, the first of which is attached to the nitrogen) and a 2-bromophenoxyacetyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-allyl-4-[(2-bromophenoxy)acetyl]piperazine” are not specified in the available resources. Such properties would include melting point, boiling point, solubility in various solvents, and stability under various conditions .

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-2-7-17-8-10-18(11-9-17)15(19)12-20-14-6-4-3-5-13(14)16/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKMGIDYQLIRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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